molecular formula C14H15N3O2S B5754640 N-(2,4-dimethoxyphenyl)-N'-2-pyridinylthiourea

N-(2,4-dimethoxyphenyl)-N'-2-pyridinylthiourea

Cat. No. B5754640
M. Wt: 289.35 g/mol
InChI Key: DTQOBAGJSYGSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N'-2-pyridinylthiourea, commonly known as DPTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTU is a thiourea derivative and is widely used as a fungicide and herbicide. However, recent studies have shown that DPTU possesses various biochemical and physiological effects that make it a promising candidate for therapeutic interventions.

Mechanism of Action

The mechanism of action of DPTU is not well understood. However, studies have suggested that DPTU exerts its therapeutic effects by inhibiting the activity of specific enzymes involved in various biochemical pathways. For example, DPTU has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. By inhibiting COX-2 activity, DPTU reduces inflammation and pain.
Biochemical and Physiological Effects:
DPTU has been found to possess various biochemical and physiological effects. Studies have shown that DPTU can reduce inflammation, inhibit tumor growth, and protect against neurodegenerative diseases. DPTU has also been found to possess antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPTU is its low toxicity. Studies have shown that DPTU is relatively safe and well-tolerated, even at high doses. This makes it an attractive candidate for further research and development. However, one of the limitations of DPTU is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on DPTU. One area of interest is the development of new antibiotics based on the antibacterial and antifungal properties of DPTU. Another area of interest is the development of new anti-inflammatory drugs based on the COX-2 inhibiting properties of DPTU. Additionally, further research is needed to better understand the mechanism of action of DPTU and its potential therapeutic applications in various fields of medicine.

Synthesis Methods

The synthesis of DPTU involves the reaction of 2,4-dimethoxyaniline with 2-pyridyl isothiocyanate. The reaction is carried out in the presence of anhydrous toluene and triethylamine, which acts as a base. The reaction mixture is heated to reflux for several hours, after which the product is obtained through filtration and recrystallization.

Scientific Research Applications

DPTU has been extensively studied for its therapeutic potential in various fields of medicine. Studies have shown that DPTU possesses anti-inflammatory, anti-tumor, and neuroprotective properties. DPTU has also been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-pyridin-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-18-10-6-7-11(12(9-10)19-2)16-14(20)17-13-5-3-4-8-15-13/h3-9H,1-2H3,(H2,15,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQOBAGJSYGSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxyphenyl)-3-pyridin-2-ylthiourea

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